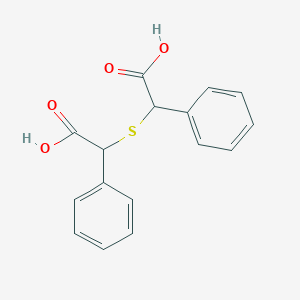

2,2'-Sulfanediylbis(phenylacetic acid)

Description

Significance of Arylacetic Acid Scaffolds in Modern Chemistry

Arylacetic acid derivatives are a cornerstone in the development of pharmacologically active compounds. nih.gov This structural motif is a key component in a wide array of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in medicinal chemistry. The presence of an aromatic ring and a carboxylic acid group provides a framework that can be readily modified to tune the molecule's biological activity and pharmacokinetic properties. The versatility of the arylacetic acid scaffold allows for the synthesis of a diverse range of derivatives with potential applications beyond inflammation, including anticancer and antimicrobial agents.

Rationale for Investigating Sulfur-Bridged Dicarboxylic Acids

The incorporation of a sulfur bridge into organic molecules introduces significant changes to their electronic and structural properties. nih.gov Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for the fine-tuning of a molecule's characteristics. nih.gov In the context of dicarboxylic acids, a sulfur bridge can impose conformational constraints, influencing the spatial arrangement of the carboxylic acid groups. This can have profound implications for their coordination chemistry, crystal engineering, and biological activity. Sulfur-containing compounds are known to exhibit a wide range of biological activities, and the investigation of sulfur-bridged dicarboxylic acids is driven by the potential to discover novel therapeutic agents and functional materials. nih.gov

Overview of Research Trajectories for 2,2'-Sulfanediylbis(phenylacetic acid)

While dedicated research on 2,2'-Sulfanediylbis(phenylacetic acid) is still in its nascent stages, the broader field of sulfur-containing arylacetic acids provides a roadmap for potential research directions. Current and future investigations are likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 2,2'-Sulfanediylbis(phenylacetic acid) and its derivatives is a fundamental research objective. Comprehensive characterization using spectroscopic and crystallographic techniques will be crucial to understanding its molecular structure and properties.

Coordination Chemistry and Materials Science: The dicarboxylic acid functionality makes this compound an attractive ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The sulfur bridge can play a role in the assembly of these materials and influence their electronic and photophysical properties. nih.gov

Biological Activity: Given the established pharmacological importance of arylacetic acids, a significant research trajectory will involve the biological evaluation of 2,2'-Sulfanediylbis(phenylacetic acid) and its derivatives. This includes screening for anti-inflammatory, anticancer, and antimicrobial activities. The sulfur bridge may impart unique biological properties not observed in simple arylacetic acids.

Interactive Data Table: Physicochemical Properties of Phenylacetic Acid (Parent Compound)

| Property | Value |

| Molecular Formula | C8H8O2 |

| Molar Mass | 136.15 g/mol |

| Melting Point | 76-78 °C |

| Boiling Point | 265 °C |

| Solubility in Water | 15.6 g/L at 20 °C |

| Acidity (pKa) | 4.31 |

Interactive Data Table: Properties of a Related Sulfur-Bridged Compound: 2,2'-Thiodibenzoic Acid

| Property | Value |

| Molecular Formula | C14H10O4S |

| Molar Mass | 274.29 g/mol |

| Appearance | Yellow block crystals |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Structure

3D Structure

Properties

CAS No. |

14618-83-8 |

|---|---|

Molecular Formula |

C16H14O4S |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-[carboxy(phenyl)methyl]sulfanyl-2-phenylacetic acid |

InChI |

InChI=1S/C16H14O4S/c17-15(18)13(11-7-3-1-4-8-11)21-14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |

InChI Key |

LUJIGLVVKMCXHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)SC(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Sulfanediylbis Phenylacetic Acid

Retrosynthetic Approaches to the 2,2'-Sulfanediylbis(phenylacetic acid) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 2,2'-sulfanediylbis(phenylacetic acid), the primary disconnection points are the carbon-sulfur bonds of the thioether linkage.

A logical retrosynthetic disconnection involves breaking the two C-S bonds. This suggests a synthetic strategy starting from a sulfur source and two equivalents of a phenylacetic acid derivative functionalized with a leaving group at the 2-position. A common precursor for phenylacetic acid is benzyl (B1604629) cyanide, which can be hydrolyzed to the desired carboxylic acid. orgsyn.orgmdma.ch Therefore, a plausible retrosynthetic pathway would begin with the disconnection of the C-S bonds, leading back to 2-halophenylacetic acid and a sulfide (B99878) source like sodium sulfide.

Alternatively, a functional group interconversion (FGI) approach can be considered, where the carboxylic acid groups are introduced later in the synthesis. This would involve the formation of the central diaryl sulfide core first, followed by the elaboration of the acetic acid side chains. This strategy might start from 2,2'-dihalodiphenyl sulfide, which could then undergo a reaction to introduce the acetic acid moiety, for instance, through a palladium-catalyzed cross-coupling reaction with a suitable C2-building block.

Advanced Strategies for Sulfanediyl Linker Formation

The formation of the sulfanediyl (thioether) linker is a critical step in the synthesis of 2,2'-sulfanediylbis(phenylacetic acid). Several advanced strategies can be employed for the S-alkylation or S-arylation to construct this linkage efficiently.

One of the most straightforward methods is the reaction of a thiol with an alkyl or aryl halide. In the context of synthesizing the target molecule, this would involve the reaction of a sulfur nucleophile, such as sodium sulfide (Na₂S), with two equivalents of a 2-halophenylacetic acid derivative. The halide at the ortho position of the phenylacetic acid acts as a leaving group, allowing for the nucleophilic substitution by the sulfur species to form the thioether bridge.

Another advanced strategy involves the use of transition-metal-free solid Lewis acids. nih.gov For instance, a silica (B1680970) alumina (B75360) catalyst can facilitate the reaction between alcohols and thiols to form thioethers under solvent-free conditions, offering high activity and selectivity. nih.gov While this method is generally applied to the reaction of alcohols, it highlights the trend towards using solid acid catalysts for thioether synthesis.

Furthermore, odorless methods for thioarylation have been developed using various sulfur sources like Na₂S₂O₃·5H₂O in the presence of copper salts, which can be applicable for creating the diaryl sulfide bond. organic-chemistry.org These methods often utilize green solvents and inexpensive catalysts, making them attractive for sustainable synthesis. organic-chemistry.org

Optimization of Reaction Conditions for High Yield and Selectivity

To maximize the efficiency of the synthesis of 2,2'-sulfanediylbis(phenylacetic acid), careful optimization of reaction conditions such as solvent, catalyst, temperature, and reaction time is crucial.

Solvent-free reaction conditions are highly desirable as they reduce waste, costs, and environmental impact. The synthesis of thioethers can often be performed under solvent-free conditions, for example, by reacting a thiol with an alkene using cerium(III) chloride as a catalyst at room temperature. organic-chemistry.org Another environmentally benign approach is the use of basic alumina as a catalyst for the synthesis of thioethers from thiols and halides, which proceeds in excellent yields without the need for a solvent. tandfonline.com The use of potassium fluoride (B91410) on alumina has also been reported for the efficient S-alkylation of thiols with alkyl halides under solvent-free conditions. nih.gov These methodologies highlight a shift towards more sustainable chemical manufacturing.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Basic Alumina | Benzothiazole thiol, various halides | Solvent-free | Excellent | tandfonline.com |

| Silica Alumina | Alcohols, Thiols | Solvent-free | Up to 99% | nih.gov |

| CeCl₃ | Thiols, Alkenes | Solvent-free, Room Temp. | Very Good | organic-chemistry.org |

| KF/Alumina | Thiols, Alkyl halides | Solvent-free | - | nih.gov |

This table presents examples of solvent-free methods for thioether synthesis which could be adapted for the synthesis of 2,2'-Sulfanediylbis(phenylacetic acid).

Catalysts play a pivotal role in modern organic synthesis by enhancing reaction rates and selectivity. For the formation of the sulfanediyl linker, various catalytic systems have been developed.

Iron(III) chloride (FeCl₃) has been demonstrated as a simple and effective heterogeneous catalyst for the synthesis of thioesters from acid chlorides at room temperature under solvent-free conditions. tudelft.nl While this applies to thioesters, FeCl₃ has also been used to catalyze the direct synthesis of thioethers from carboxylates and thiols. nih.gov

Transition-metal-free approaches are also gaining prominence. The use of amorphous solid acid catalysts, such as silica alumina with a low alumina content, has been shown to be highly effective for the synthesis of thioethers from alcohols and thiols. nih.gov Additionally, metal-free dehydrative thioetherification can be achieved using triflic acid or a recyclable NAFION® superacid catalyst. nih.gov

Ruthenium complexes have been explored for decarboxylative cross-coupling reactions, which could be a potential route to functionalize phenylacetic acid derivatives. rsc.org For instance, a Ru-catalyzed reaction of 2-hydroxy-2-phenylacetic acid with acrylates has been reported. rsc.org

| Catalyst | Reactant Types | Key Features | Reference |

| FeCl₃ | Acid chlorides / Carboxylates, Thiols | Heterogeneous, Solvent-free | nih.govtudelft.nl |

| Silica Alumina | Alcohols, Thiols | Transition-metal-free, Solid acid | nih.gov |

| Triflic Acid / NAFION® | Alcohols, Thiols | Metal-free, Dehydrative | nih.gov |

| Ruthenium Complexes | Carboxylic acids, Alkenes | Decarboxylative coupling | rsc.org |

| Basic Alumina | Thiols, Halides | Simple, Cheap, Robust | tandfonline.com |

This table summarizes various catalysts that can be employed in the synthesis of thioethers, which is central to the formation of 2,2'-Sulfanediylbis(phenylacetic acid).

Derivatization and Functionalization of 2,2'-Sulfanediylbis(phenylacetic acid)

The presence of two carboxylic acid groups in 2,2'-sulfanediylbis(phenylacetic acid) allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of more complex molecules.

Esterification is a fundamental transformation of carboxylic acids. The two carboxylic acid moieties of 2,2'-sulfanediylbis(phenylacetic acid) can be readily converted to their corresponding esters through various methods.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

For more sensitive substrates or to achieve higher yields under milder conditions, other esterification methods can be employed. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of an active ester intermediate, which then reacts with an alcohol. researchgate.net This method is particularly useful for the esterification of tertiary alcohols. researchgate.net

Solid acid catalysts, such as cation-exchange resins like Amberlyst-15, offer an environmentally friendly alternative to homogeneous acid catalysts for esterification reactions. researchgate.net These catalysts can be easily recovered and reused, and have been shown to be effective in the esterification of phenylacetic acid with various alcohols, providing high yields and selectivity. researchgate.net

| Esterification Method | Reagents | Conditions | Key Features | Reference |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Excess alcohol, Heat | Equilibrium reaction | masterorganicchemistry.com |

| EDC/HOBt Coupling | Alcohol, EDC, HOBt | Dichloromethane, THF | Forms active ester intermediate | researchgate.net |

| Solid Acid Catalysis | Alcohol, Amberlyst-15 | 110°C | Heterogeneous, Reusable catalyst | researchgate.net |

This table outlines common methods for the esterification of carboxylic acids, which are directly applicable to the derivatization of 2,2'-Sulfanediylbis(phenylacetic acid).

Amidation Reactions and Amide Derivatives

The conversion of the two carboxylic acid groups of 2,2'-Sulfanediylbis(phenylacetic acid) into amides is a fundamental transformation. This can be achieved through various well-established synthetic protocols used for other carboxylic acids. A common approach involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. rsc.org Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group for nucleophilic attack by the amine. khanacademy.org

More contemporary and environmentally friendly methods include direct catalytic amidation. For example, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines, proceeding in good yields without the need for drying agents, as water is the only byproduct. nih.gov The reaction conditions typically involve heating the carboxylic acid and amine with a catalytic amount of NiCl₂ in a solvent like toluene. nih.gov Applying such a method to 2,2'-Sulfanediylbis(phenylacetic acid) would be expected to yield the corresponding diamide. The reactivity can be influenced by the steric hindrance of the chosen amine. researchgate.net

The table below illustrates potential amidation reactions based on established methods for phenylacetic acids.

Table 1: Representative Amidation Methodologies

| Amine | Coupling Method/Catalyst | Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | 2,2'-Sulfanediylbis(phenylacetamide) |

| Aniline | DCC | N¹,N²-Diphenyl-2,2'-sulfanediylbis(phenylacetamide) |

Halogenation and Other Electrophilic Aromatic Substitutions

The phenyl rings of 2,2'-Sulfanediylbis(phenylacetic acid) are susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.org The outcome of these reactions is governed by the directing effects of the existing substituents: the sulfanediyl (-S-) bridge and the carboxymethyl (-CH₂COOH) groups.

The sulfide group is an activating, ortho, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. wikipedia.org Conversely, the acetic acid moiety is generally considered a weakly deactivating group. In electrophilic substitution, the activating effect of the sulfide bridge is expected to dominate, directing incoming electrophiles to the positions ortho and para to the sulfur atom. Since the para positions are already substituted, halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) or nitration (with HNO₃/H₂SO₄) would be predicted to occur at the positions ortho to the sulfide linker (C3 and C3'). minia.edu.egmasterorganicchemistry.com

It is important to consider potential competing reactions. For instance, in the chlorination of phenylacetic acids, a-chlorination at the carbon adjacent to the carboxyl group can compete with ring chlorination. unimi.it However, the presence of the activating sulfide group in 2,2'-Sulfanediylbis(phenylacetic acid) would likely favor electrophilic attack on the aromatic ring. unimi.it

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 3,3'-Dibromo-2,2'-sulfanediylbis(phenylacetic acid) |

| Nitration | HNO₃, H₂SO₄ | 3,3'-Dinitro-2,2'-sulfanediylbis(phenylacetic acid) |

Regioselective Functionalization of Phenyl Rings

Regioselectivity is a critical aspect of the functionalization of 2,2'-Sulfanediylbis(phenylacetic acid). As discussed in the context of electrophilic aromatic substitution, the electronic properties of the sulfide bridge are the primary determinants of where new substituents will be introduced on the phenyl rings. The lone pairs on the sulfur atom increase the electron density at the ortho and para positions, making them the most nucleophilic sites. wikipedia.orgmasterorganicchemistry.com

Therefore, functionalization via EAS is highly regioselective for the positions ortho to the sulfur atom (C3 and C3'). This directing effect allows for the synthesis of symmetrically substituted derivatives. Achieving alternative substitution patterns, such as at the C4 or C5 positions, would require more complex, multi-step synthetic strategies, potentially involving blocking groups. For instance, the reversibility of sulfonation could be exploited by introducing a sulfonic acid group to block the reactive C3 position, directing a subsequent electrophile elsewhere, and then removing the sulfonic acid group. minia.edu.eg

Stereoselective Synthesis and Chiral Resolution Strategies

The parent molecule, 2,2'-Sulfanediylbis(phenylacetic acid), is achiral. However, chirality can be introduced into the structure through chemical modification. The most direct approach to creating a chiral derivative is the oxidation of the sulfide bridge to a sulfoxide (B87167). This transformation converts the sulfur atom into a stereocenter, resulting in a chiral sulfoxide.

The stereoselective synthesis of chiral sulfinyl compounds is a well-developed field of organic chemistry. nih.gov Methods for the asymmetric oxidation of sulfides to sulfoxides often employ chiral oxidizing agents or catalytic systems involving a metal catalyst and a chiral ligand. These methods can provide access to either enantiomer of the resulting sulfoxide with high enantiomeric excess. nih.gov

Once a racemic mixture of a chiral derivative is prepared, for example, the monosulfoxide of 2,2'-Sulfanediylbis(phenylacetic acid), it could be separated into its constituent enantiomers through chiral resolution. Given the presence of two carboxylic acid groups, a classical resolution strategy would involve forming diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts would then allow for their separation by fractional crystallization.

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.gov For 2,2'-Sulfanediylbis(phenylacetic acid), specific atoms can be replaced with their heavier isotopes (e.g., ²H, ¹³C) to track their fate during a chemical transformation.

A common application would be to study reactions involving the α-protons of the acetic acid groups, such as enolization or condensation reactions. The synthesis of the α,α-dideuterio analogue of phenylacetic acid is known, indicating that preparing 2,2'-Sulfanediylbis(phenylacetic acid-α,α-d₂) is a feasible strategy. sigmaaldrich.com Using this labeled compound in a base-catalyzed reaction, for example, would allow for the monitoring of H/D exchange, providing insight into the kinetics and mechanism of proton abstraction.

Furthermore, ¹³C labeling could be employed to study metabolic pathways or degradation mechanisms. For instance, introducing a ¹³C label at the carboxyl carbon or the α-carbon would enable tracking of these atoms in complex biological or environmental systems, similar to how [2-¹³C]acetate has been used to follow acetate (B1210297) degradation by bacteria. nih.gov While specific isotopic labeling studies on 2,2'-Sulfanediylbis(phenylacetic acid) are not widely reported, the established methodologies for its structural components provide a clear blueprint for how such investigations could be designed and executed.

Coordination Chemistry of 2,2 Sulfanediylbis Phenylacetic Acid

Ligand Design Principles for 2,2'-Sulfanediylbis(phenylacetic acid) and its Derivatives

The design of ligands is a critical aspect of coordination chemistry, dictating the ultimate structure, stability, and properties of the resulting metal complexes. For 2,2'-Sulfanediylbis(phenylacetic acid), its potential as a coordinating agent is primarily governed by the interplay between its carboxylate groups and the sulfur-containing bridge.

The dicarboxylic acid groups are the primary binding sites in 2,2'-Sulfanediylbis(phenylacetic acid) for metal ions. Upon deprotonation, the resulting carboxylate anions can coordinate to metal centers in several ways. Each carboxylate group can act as a monodentate ligand, where only one oxygen atom binds to the metal. More commonly, it functions as a bidentate chelating or bridging ligand. In a chelating mode, both oxygen atoms of the same carboxylate group bind to a single metal ion, forming a stable four-membered ring.

Alternatively, the carboxylate groups can bridge two different metal centers, leading to the formation of coordination polymers. The flexibility of the phenylacetic acid sidearms allows these carboxylate groups to orient themselves to accommodate the geometric preferences of various metal ions. The presence of two such groups on the 2,2'-Sulfanediylbis(phenylacetic acid) molecule enables it to act as a tetradentate ligand, potentially binding to a single metal center or bridging multiple metal centers to create higher-dimensional networks. The coordination modes of carboxylate groups are well-established in a vast number of coordination complexes.

Table 1: Common Coordination Modes of Carboxylate Groups in Metal Complexes

| Coordination Mode | Description |

| Monodentate | One oxygen atom coordinates to the metal center. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal center. |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two metal centers on the same side. |

| Bidentate Bridging (Syn-Anti) | The oxygen atoms bridge two metal centers on opposite sides. |

| Bidentate Bridging (Anti-Anti) | Both oxygen atoms bridge two metal centers on opposite sides in a different conformation. |

The sulfur atom itself, being a soft donor, has the potential to coordinate to soft metal ions. This introduces the possibility of the ligand acting in a higher denticity mode, where in addition to the carboxylate oxygens, the sulfur atom also participates in binding to the metal center. The preference for sulfur coordination will depend on the nature of the metal ion, following the principles of Hard and Soft Acid-Base (HSAB) theory. For instance, soft metals like Ag(I), Pd(II), and Hg(II) would be more likely to interact with the sulfanediyl bridge.

Metal-Ligand Complexation Studies

While specific experimental studies on the complexation of 2,2'-Sulfanediylbis(phenylacetic acid) are not extensively documented, the synthesis of related complexes with similar sulfur-containing dicarboxylic acid ligands provides a strong basis for predicting its behavior.

Homometallic complexes, containing a single type of metal ion, are the most fundamental class of coordination compounds. The synthesis of such complexes with 2,2'-Sulfanediylbis(phenylacetic acid) would typically involve the reaction of a metal salt with the ligand in a suitable solvent. Solvothermal and hydrothermal methods are often employed for the synthesis of crystalline coordination polymers, as these conditions facilitate the slow growth of well-ordered structures.

The choice of metal salt (e.g., nitrate, acetate (B1210297), or chloride) and the reaction conditions (e.g., pH, temperature, and solvent) would significantly influence the final product. For example, in the presence of a base, the dicarboxylic acid will be fully deprotonated, favoring the formation of highly connected networks. In contrast, under neutral or slightly acidic conditions, partial deprotonation might lead to discrete molecular complexes or lower-dimensional polymers.

The flexible and polydentate nature of 2,2'-Sulfanediylbis(phenylacetic acid) makes it an interesting candidate for the construction of heterometallic complexes, which contain two or more different metal ions. nih.govrsc.org The synthesis of such complexes is often more challenging than their homometallic counterparts, requiring careful control over the stoichiometry and reaction conditions to direct the selective coordination of different metal ions. nih.govrsc.org

One common strategy involves the use of a pre-formed complex of one metal with the ligand, which is then reacted with a salt of a second metal. Alternatively, a one-pot reaction of the ligand with a mixture of metal salts can be employed, relying on the differential coordination preferences of the metal ions for the available binding sites (carboxylate oxygens versus the sulfanediyl sulfur). The resulting heterometallic frameworks could exhibit interesting magnetic, catalytic, or luminescent properties arising from the synergistic interactions between the different metal centers.

Transition metals are a primary focus in coordination chemistry due to their variable oxidation states, diverse coordination geometries, and rich electronic and magnetic properties. mdpi.comyoutube.com The complexation of 2,2'-Sulfanediylbis(phenylacetic acid) with transition metals is expected to yield a wide array of structures.

First-row transition metals like Mn(II), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II) are likely to coordinate primarily through the hard oxygen donors of the carboxylate groups. nih.gov The resulting complexes could range from discrete binuclear or polynuclear clusters to one-, two-, or three-dimensional coordination polymers. The magnetic properties of these materials would be of particular interest, with the sulfanediyl bridge potentially mediating magnetic exchange interactions between paramagnetic metal centers.

Second and third-row transition metals, which are generally softer, may exhibit a greater propensity to interact with the sulfanediyl sulfur atom. For example, metals like Ag(I), Pd(II), and Pt(II) could form complexes where the sulfur atom plays a key structural role, leading to unique coordination geometries and potentially novel catalytic activities. The interplay between the hard carboxylate and soft sulfur donor sites makes 2,2'-Sulfanediylbis(phenylacetic acid) a versatile ligand for exploring the coordination chemistry across the transition series.

Coordination with Main Group Metals

Following an extensive search of available scientific literature, no specific information or research data could be found regarding the coordination of 2,2'-Sulfanediylbis(phenylacetic acid) with main group metals. The current body of chemical research accessible through public databases does not appear to contain studies focused on the synthesis, characterization, or analysis of complexes formed between this particular ligand and metals from the s-block and p-block of the periodic table.

Analysis of Coordination Modes and Stoichiometries

There is a lack of published research detailing the coordination modes and stoichiometries of metal complexes involving 2,2'-Sulfanediylbis(phenylacetic acid). Scientific literature does not provide specific examples or theoretical studies on how this ligand binds to metal centers or the resulting molar ratios in potential complexes. General principles of coordination chemistry suggest that the carboxylate groups and the sulfur atom could potentially be involved in binding, but specific structural data for complexes of this ligand are not available.

Stability and Lability of Metal-2,2'-Sulfanediylbis(phenylacetic acid) Complexes

No experimental or theoretical data on the stability and lability of metal complexes with 2,2'-Sulfanediylbis(phenylacetic acid) has been found in the surveyed scientific literature. Consequently, there are no available stability constants, formation constants, or kinetic data to report on the thermodynamic stability or the rate of ligand exchange for complexes of this specific compound.

Rational Design of Metal-Organic Frameworks (MOFs) utilizing 2,2'-Sulfanediylbis(phenylacetic acid)

A thorough review of the literature did not yield any studies on the use of 2,2'-Sulfanediylbis(phenylacetic acid) as a building block for the rational design of Metal-Organic Frameworks (MOFs). While the rational design of MOFs is a burgeoning field of research, there is no indication in the available scientific databases that this specific dicarboxylic acid has been employed or proposed as a ligand for the construction of such porous crystalline materials.

Supramolecular Chemistry and Self Assembly of 2,2 Sulfanediylbis Phenylacetic Acid Systems

Investigation of Non-Covalent Interactions

There is no specific information available in the searched scientific literature detailing the hydrogen bonding networks formed by 2,2'-Sulfanediylbis(phenylacetic acid).

Specific studies on the π-π stacking interactions within crystals or assemblies of 2,2'-Sulfanediylbis(phenylacetic acid) have not been found in the available literature.

Detailed research findings on the hydrophobic and electrostatic interactions governing the self-assembly of 2,2'-Sulfanediylbis(phenylacetic acid) are not present in the searched scientific databases.

Directed Self-Assembly Pathways and Mechanisms

There are no specific reports on the crystallization-driven self-assembly of 2,2'-Sulfanediylbis(phenylacetic acid) in the reviewed literature.

Information regarding the solution-phase self-assembly pathways and mechanisms of 2,2'-Sulfanediylbis(phenylacetic acid) is not available in the current body of scientific research.

Formation of Controlled Supramolecular Architectures

The ability of 2,2'-Sulfanediylbis(phenylacetic acid) to form controlled supramolecular architectures is rooted in the interplay of its functional groups. The predictable nature of hydrogen bonding between carboxylic acid groups, often leading to dimeric synthons, combined with weaker interactions like C-H···π and π-π stacking, can direct the self-assembly process into well-defined one-, two-, and three-dimensional structures.

One-Dimensional Assemblies (e.g., Fibers, Helices)

The formation of one-dimensional (1D) assemblies such as fibers and helices is a common manifestation of directional, non-covalent interactions. For molecules like 2,2'-Sulfanediylbis(phenylacetic acid), the primary driving force for 1D growth is typically the hydrogen bonding between the carboxylic acid groups. This can lead to the formation of infinite chains or catemers.

In a manner analogous to other dicarboxylic acids, 2,2'-Sulfanediylbis(phenylacetic acid) can form linear supramolecular chains through the catemeric association of its carboxylic acid moieties. nih.gov The flexibility of the sulfide (B99878) bridge may allow for a degree of helicity in these chains, a phenomenon observed in other self-assembling systems. researchgate.net The pitch and handedness of such helices would be influenced by factors such as chiral impurities or the presence of a chiral solvent.

The self-assembly of peptides into nanotubes and other 1D structures, driven by a combination of hydrogen bonding and the segregation of hydrophobic and hydrophilic domains, offers a model for how 2,2'-Sulfanediylbis(phenylacetic acid) might behave. univ-rennes1.frnih.gov The phenyl rings can be considered as hydrophobic domains, which could align to minimize contact with a polar solvent, further stabilizing a fibrous or helical assembly.

| Potential 1D Assembly | Driving Interactions | Analogous Systems |

| Linear Fibers | Carboxylic acid hydrogen bonding (catemer) | 2,2'-Thiodiacetic acid salts nih.gov |

| Helical Chains | Hydrogen bonding with conformational strain | Quinoline amide foldamers researchgate.net |

| Nanotubes | Hydrophobic/hydrophilic segregation, π-π stacking | Self-assembling peptides univ-rennes1.frnih.gov |

Two-Dimensional Nanoarchitectures

Two-dimensional (2D) nanoarchitectures represent a higher level of organization, where 1D assemblies are interconnected to form sheets or layers. For 2,2'-Sulfanediylbis(phenylacetic acid), the formation of 2D structures would likely involve the linking of hydrogen-bonded chains through weaker interactions, such as π-π stacking between the phenyl rings or C-H···O interactions.

The co-crystallization of a related compound, 2,2′-dithiodibenzoic acid, with benzoic acid results in supramolecular layers consolidated by π–π stacking interactions. univ-rennes1.frnih.gov This suggests that 2,2'-Sulfanediylbis(phenylacetic acid) could form similar layered structures, with the phenyl rings of adjacent 1D chains stacking on top of each other. The resulting 2D sheets could exhibit nanoporosity, making them potentially useful for applications in separation or catalysis.

Three-Dimensional Frameworks

The extension of supramolecular assembly into three dimensions (3D) results in the formation of frameworks with well-defined pores and channels. In the case of 2,2'-Sulfanediylbis(phenylacetic acid), the transition from 2D layers to 3D frameworks would require the establishment of interlayer interactions. These could be mediated by solvent molecules acting as bridges or through the interdigitation of the phenylacetic acid side chains from adjacent layers.

The crystal structure of co-crystals involving 2,2′-dithiodibenzoic acid reveals the formation of three-dimensional architectures through a combination of hydrogen bonding and π–π stacking. univ-rennes1.frnih.gov It is plausible that 2,2'-Sulfanediylbis(phenylacetic acid) could form similar 3D networks, potentially exhibiting properties of a metal-organic framework (MOF) if metal ions are introduced to coordinate with the carboxylic acid groups.

Host-Guest Chemistry with 2,2'-Sulfanediylbis(phenylacetic acid)-based Systems

The porous nature of the potential 2D and 3D supramolecular architectures formed by 2,2'-Sulfanediylbis(phenylacetic acid) makes them interesting candidates for host-guest chemistry. The cavities within these frameworks could encapsulate guest molecules of appropriate size and chemical nature. The phenyl rings lining the pores could provide a hydrophobic environment suitable for entrapping nonpolar guests, while the carboxylic acid groups could interact with polar guest molecules through hydrogen bonding.

The ability of dicyclohexanocucurbit researchgate.neturil to form host-guest complexes with 2-phenylbenzimidazole (B57529) highlights the potential for aromatic-rich cavities to bind guest molecules. researchgate.net Similarly, the supramolecular assemblies of 2,2'-Sulfanediylbis(phenylacetic acid) could act as hosts for a variety of guest molecules, with selectivity being dictated by the size, shape, and chemical complementarity of the guest to the host's cavity.

| Potential Guest Molecule Type | Potential Host-Guest Interactions | Relevant Example |

| Small Aromatic Molecules | π-π stacking, hydrophobic interactions | Calixarene-ligand complexes google.com |

| Polar Organic Solvents | Hydrogen bonding with carboxylic acid groups | Solvent inclusion in ethacridinium phthalate (B1215562) crystals semanticscholar.org |

| Metal Ions | Coordination with carboxylic acid groups | Metal-organic frameworks nih.gov |

Solvent Effects and Impurities on Supramolecular Reproducibility

The reproducibility of supramolecular assemblies is a critical factor for their application in materials science. Both solvent and impurities can have a profound impact on the self-assembly process, often leading to different polymorphs or morphologies.

Solvent Effects: The choice of solvent can significantly influence the crystallization and self-assembly of organic molecules. semanticscholar.orgnih.gov The polarity of the solvent can affect the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking. nii.ac.jp For 2,2'-Sulfanediylbis(phenylacetic acid), crystallization from a polar, protic solvent might favor the formation of structures dominated by strong hydrogen bonds, while a nonpolar, aprotic solvent could promote assemblies stabilized by π-π stacking. The solvent can also be incorporated into the crystal lattice, acting as a template or a bridging ligand to stabilize a particular supramolecular architecture. semanticscholar.org

Influence of Impurities: The presence of impurities, even in small amounts, can disrupt the regular packing of molecules during self-assembly, potentially leading to the formation of different crystal forms or amorphous solids. Conversely, certain impurities can act as "tailor-made" additives to control crystal growth and morphology. For instance, an impurity with a similar structure to 2,2'-Sulfanediylbis(phenylacetic acid) might be incorporated into the growing crystal, altering its properties. The incorporation of impurities can lead to changes in solubility, melting point, and even the stability of different polymorphs. rsc.org The reproducibility of supramolecular structures of 2,2'-Sulfanediylbis(phenylacetic acid) would therefore be highly dependent on the purity of the starting material and the solvent.

| Factor | Potential Influence on Supramolecular Assembly | General Observation |

| Solvent Polarity | Affects the relative strength of hydrogen bonding vs. π-π stacking. nii.ac.jp | Polar solvents can favor different polymorphs compared to nonpolar solvents. researchgate.net |

| Solvent Protic/Aprotic Nature | Protic solvents can compete for hydrogen bonding sites. | Aprotic solvents may lead to more predictable hydrogen-bonded networks. |

| Impurities | Can inhibit or alter crystal growth, leading to different morphologies or polymorphs. rsc.org | Structural analogues can be incorporated, creating solid solutions with modified properties. rsc.org |

Catalytic Applications and Mechanistic Insights Involving 2,2 Sulfanediylbis Phenylacetic Acid

2,2'-Sulfanediylbis(phenylacetic acid) as a Ligand in Homogeneous Catalysis

There is currently no available scientific literature describing the use of 2,2'-Sulfanediylbis(phenylacetic acid) as a ligand in homogeneous catalysis.

Transition Metal-Catalyzed Organic Transformations

No studies have been found that investigate the application of 2,2'-Sulfanediylbis(phenylacetic acid) in transition metal-catalyzed organic transformations.

C-H Functionalization Reactions

The potential for 2,2'-Sulfanediylbis(phenylacetic acid) to participate as a ligand in C-H functionalization reactions has not been reported in the existing scientific literature.

2,2'-Sulfanediylbis(phenylacetic acid) in Heterogeneous Catalytic Systems

Information regarding the use of 2,2'-Sulfanediylbis(phenylacetic acid) in heterogeneous catalysis is not available.

Surface Modification and Immobilization Strategies

There are no documented methods for the surface modification or immobilization of 2,2'-Sulfanediylbis(phenylacetic acid) onto solid supports for heterogeneous catalytic applications.

Catalytic Activity in Specific Chemical Reactions

Due to the lack of research, there is no data available on the catalytic activity of 2,2'-Sulfanediylbis(phenylacetic acid) in any specific chemical reactions. Consequently, no data tables on its performance can be provided.

Polymerization Catalysis

The investigation did not yield any evidence of 2,2'-Sulfanediylbis(phenylacetic acid) being used as a catalyst in polymerization processes. While various polymers can be synthesized from monomers containing phenyl or acetic acid moieties, and certain sulfonated polymers act as catalysts, there is no indication in the literature that 2,2'-Sulfanediylbis(phenylacetic acid) serves as a catalyst for such reactions.

Based on the comprehensive search conducted, there is currently no scientific literature available in the public domain that details the catalytic applications of 2,2'-Sulfanediylbis(phenylacetic acid) in esterification, amidation, oxidation, reduction, or polymerization reactions. Therefore, no data tables or detailed research findings on its catalytic mechanisms can be provided.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), one can map out the complete carbon-hydrogen framework of a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2,2'-Sulfanediylbis(phenylacetic acid), due to the molecule's symmetry, the two phenylacetic acid units are expected to be chemically equivalent. This would simplify the spectrum.

The key proton signals would include:

Carboxylic Acid Protons (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically above 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (C₆H₄): The protons on the two benzene (B151609) rings would appear in the aromatic region, generally between 7.0 and 8.0 ppm. The substitution at the 1 and 2 positions of each ring would lead to a complex splitting pattern, likely appearing as a set of multiplets. The specific coupling patterns would reveal the relative positions of the protons on the ring.

Methylene (B1212753) Protons (-CH₂-): The protons of the two methylene groups, being adjacent to both a phenyl ring and a carboxylic acid group, would likely appear as a singlet around 3.6 ppm. rsc.org The equivalence of the two methylene groups simplifies this signal to a single peak.

Hypothetical ¹H NMR Data for 2,2'-Sulfanediylbis(phenylacetic acid)

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | > 10 | Broad Singlet |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplets |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For 2,2'-Sulfanediylbis(phenylacetic acid), the expected signals are:

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is the most deshielded and would appear far downfield, typically in the range of 170-180 ppm. rsc.org

Aromatic Carbons (C₆H₄): The benzene ring carbons would produce a set of signals between 120 and 140 ppm. Due to symmetry, only six distinct aromatic carbon signals would be anticipated: one for the carbon attached to the sulfur, one for the carbon bearing the acetic acid group, and four for the remaining CH carbons on the rings.

Methylene Carbon (-CH₂-): The methylene carbon signal would be expected in the aliphatic region, likely around 40 ppm. rsc.org

Hypothetical ¹³C NMR Data for 2,2'-Sulfanediylbis(phenylacetic acid)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | 170 - 180 |

| Aromatic (C-S) | 135 - 145 |

| Aromatic (C-CH₂) | 130 - 140 |

| Aromatic (C-H) | 120 - 130 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). In 2,2'-Sulfanediylbis(phenylacetic acid), COSY would show correlations between the adjacent protons on the aromatic rings, helping to assign their specific positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-4 bonds) between protons and carbons. This is invaluable for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene protons to the adjacent aromatic carbon and the carbonyl carbon, confirming the structure of the phenylacetic acid side chain. It would also show correlations from the aromatic protons to the carbon atom bonded to the sulfur, confirming the linkage point of the two rings.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. For 2,2'-Sulfanediylbis(phenylacetic acid), the key vibrational bands would be:

O-H Stretch: A very broad and strong absorption from the carboxylic acid's hydroxyl group, typically found in the 2500-3300 cm⁻¹ region, is a hallmark of carboxylic acid dimers formed through hydrogen bonding.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid would be expected around 1700 cm⁻¹.

C-S Stretch: The stretch for the sulfide (B99878) linkage is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Aromatic C-H and C=C Stretches: These would give rise to multiple bands; C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1450-1600 cm⁻¹ region.

Hypothetical FT-IR Data for 2,2'-Sulfanediylbis(phenylacetic acid)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Carbonyl) | ~1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

S-S and C-S Bonds: The sulfide (C-S) linkage, which gives a weak signal in FT-IR, would be more prominent in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric vibrations of the benzene rings often produce strong and sharp signals in Raman spectra, providing a clear fingerprint of the aromatic system.

C=O Stretch: The carbonyl stretch is also observable in Raman, though typically weaker than in FT-IR.

A combined analysis of FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of 2,2'-Sulfanediylbis(phenylacetic acid) and robustly confirm the presence of all its key structural features.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 2,2'-Sulfanediylbis(phenylacetic acid).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 2,2'-Sulfanediylbis(phenylacetic acid), with the chemical formula C₁₆H₁₄O₄S, the theoretical exact mass can be calculated by summing the masses of its most abundant constituent isotopes. sisweb.com This precise mass measurement is a definitive method for confirming the compound's identity and distinguishing it from isomers or compounds with the same nominal mass. The difference between the experimentally measured exact mass and the calculated theoretical mass is typically in the low parts-per-million (ppm) range for a positive identification.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O₄S |

| Theoretical Exact Mass (Monoisotopic) | 302.0613 Da |

| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode [M-H]⁻ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of 2,2'-Sulfanediylbis(phenylacetic acid) and analyzing it within complex mixtures. chromatographyonline.com In a typical LC-MS analysis, the sample is first injected into an LC system, often using a reversed-phase column (like a C18 column), where it is separated from synthesis precursors, byproducts, or degradation products. researchgate.net The eluent from the column is then introduced into the mass spectrometer, which provides mass information for each separated component. This allows for the confident identification of impurities, even at trace levels, and the quantification of the main compound. nih.gov The development of a robust LC-MS method is critical in quality control and stability studies.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote valence electrons to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of 2,2'-Sulfanediylbis(phenylacetic acid) is primarily determined by its chromophores: the two phenyl rings and the two carboxylic acid groups. The phenyl rings give rise to intense absorptions corresponding to π → π* transitions. uzh.ch The presence of the sulfur atom (thioether linkage) and carbonyl groups introduces non-bonding electrons (n-electrons), which can lead to lower intensity n → π* transitions. youtube.com The solvent used can influence the position of these absorption bands.

| Chromophore | Expected Transition | Typical Wavelength Region |

|---|---|---|

| Phenyl Ring | π → π | ~200-220 nm and ~250-270 nm |

| Carbonyl (C=O) | n → π | ~270-300 nm (low intensity) |

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, 2,2'-Sulfanediylbis(phenylacetic acid), is achiral and therefore does not exhibit a CD spectrum.

However, CD spectroscopy would be an essential tool for characterizing chiral derivatives of this compound or for studying its conformation when bound to a chiral entity, such as a protein or a chiral polymer. researchgate.netresearchgate.net For instance, if chiral centers were introduced, as in the case of chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid, CD spectroscopy could be used to determine the absolute configuration of the enantiomers and study their conformational preferences in solution. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum would provide valuable information about the spatial arrangement of the chromophores in the chiral molecule. nih.govaps.org

X-ray Diffraction Techniques

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of 2,2'-Sulfanediylbis(phenylacetic acid) can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the molecular structure and crystal packing of a compound. The technique involves directing a beam of X-rays onto a single crystal, which must have a high degree of internal order and typically measures between 0.1 and 0.4 mm in at least two dimensions. crystallizationsystems.com The crystal diffracts the X-rays in a unique pattern based on the arrangement of electron density within its lattice. By analyzing the positions and intensities of the diffracted spots, it is possible to construct a three-dimensional model of the molecule.

The process involves mounting a suitable crystal on a diffractometer. Data collection is often performed at low temperatures (e.g., 173 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. rsc.org The resulting diffraction data are then processed using specialized software to determine the unit cell dimensions, space group, and ultimately, the atomic coordinates within the unit cell. rsc.org This analysis reveals critical details such as bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that dictate how the molecules pack together in the crystal lattice.

While SCXRD is a powerful technique, obtaining X-ray quality single crystals can be a significant challenge. nih.gov For 2,2'-Sulfanediylbis(phenylacetic acid), a successful SCXRD analysis would provide the definitive solid-state conformation of the phenylacetic acid moieties relative to the central sulfur atom and detail the supramolecular architecture.

Table 1: Key Parameters Determined by Single Crystal X-ray Diffraction This table outlines the fundamental crystallographic data that would be obtained from a successful SCXRD experiment on 2,2'-Sulfanediylbis(phenylacetic acid).

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal, describing all symmetry operations. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z Value | The number of molecules per unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal derived from the molecular weight and unit cell volume. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The intramolecular distances and angles between atoms. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline materials and analyze their purity. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder containing numerous small crystallites in random orientations.

In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. The randomly oriented crystallites ensure that some particles will always be at the correct orientation to satisfy Bragg's Law (nλ = 2dsinθ) for each set of crystal lattice planes (identified by Miller indices hkl). youtube.com This results in a diffraction pattern, or diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). The pattern is a unique "fingerprint" for a specific crystalline phase.

The experimental diffractogram of a sample of 2,2'-Sulfanediylbis(phenylacetic acid) can be used for several purposes:

Phase Identification: By comparing the experimental pattern with entries in databases like the Powder Diffraction File (PDF), the crystalline phase can be identified.

Purity Analysis: The presence of sharp peaks from other crystalline substances would indicate impurities.

Comparison with SCXRD: The PXRD pattern can be calculated from SCXRD data. Comparing the calculated and experimental patterns helps confirm that the bulk material has the same structure as the single crystal selected for analysis. rsc.org

Instrumentation typically involves a powder diffractometer operating with a copper X-ray source (Cu-Kα radiation). rsc.org

Advanced Microscopy Techniques for Morphological Characterization

Advanced microscopy techniques provide direct visualization of a material's surface and internal features, from the micrometer scale down to the atomic level.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography and morphology of a material. In SEM, a focused beam of high-energy electrons scans across the sample's surface. The interactions between the electrons and the atoms of the sample produce various signals, primarily secondary electrons and backscattered electrons. Detectors collect these signals to form an image. Secondary electrons are most sensitive to surface topography, producing detailed images of features like particle size, shape, and surface texture.

For 2,2'-Sulfanediylbis(phenylacetic acid), SEM analysis of a crystalline powder would reveal the habit (characteristic shape) of the microcrystals, their size distribution, and their state of aggregation. This morphological information is crucial as it can influence bulk properties of the material such as flowability and dissolution rate.

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM and is used to investigate the internal structure of materials. A broad beam of high-energy electrons is passed through an ultrathin sample (typically less than 100 nm thick). The electrons are transmitted through the sample and then focused by objective lenses to form an image on a detector.

Contrast in a TEM image is generated by differences in electron scattering. Denser areas or those containing heavier elements scatter electrons more strongly and thus appear darker. TEM can be used to visualize internal defects, grain boundaries, and the crystal lattice itself (in high-resolution TEM mode). For a sample of 2,2'-Sulfanediylbis(phenylacetic acid), TEM could be used to study the internal perfection of nanocrystals or to identify different phases within a composite material.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of producing three-dimensional images of a surface with nanoscale resolution. researchgate.netnih.gov It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. A laser beam is reflected off the back of the cantilever onto a photodiode to measure its deflection. researchgate.net

AFM can be operated in several modes:

Contact Mode: The tip is dragged across the surface, and the constant deflection of the cantilever is used to map the topography.

Tapping Mode (Intermittent Contact): The cantilever is oscillated near its resonance frequency, and the tip "taps" the surface as it scans. Changes in the oscillation amplitude are used to map the topography, which significantly reduces lateral forces and is ideal for delicate samples. researchgate.net

Beyond imaging, AFM can perform force spectroscopy. By pressing the tip into the surface and then retracting it, a force-distance curve is generated. This curve provides information on local mechanical properties such as elasticity, plasticity, and adhesion. researchgate.netmdpi.com For 2,2'-Sulfanediylbis(phenylacetic acid), AFM could be used to image the surface of a single crystal or a thin film with molecular-level resolution, revealing growth steps, defects, and the arrangement of molecules on the surface. mdpi.comnih.gov

Scanning Tunneling Microscopy (STM) for Surface Imaging at the Atomic Scale

Scanning Tunneling Microscopy (STM) is another scanning probe technique that can achieve true atomic resolution, but it is generally limited to conductive or semiconductive samples. nih.govarxiv.org The technique relies on the quantum mechanical phenomenon of electron tunneling. A sharp, electrically conductive tip is brought very close (within a few angstroms) to the sample surface. When a bias voltage is applied between the tip and the sample, electrons can "tunnel" across the vacuum gap, creating a measurable tunneling current.

This tunneling current is extremely sensitive to the tip-sample distance. In the most common mode of operation, a feedback loop adjusts the tip's height to maintain a constant tunneling current as it scans the surface. This height adjustment is used to generate a topographic map of the surface's electron density, which closely corresponds to the positions of individual atoms. nih.gov STM has been successfully used to image molecules containing sulfur atoms on conductive substrates. nih.govaps.org Therefore, it is theoretically possible to use STM to visualize the arrangement and orientation of individual 2,2'-Sulfanediylbis(phenylacetic acid) molecules adsorbed on a suitable substrate like highly oriented pyrolytic graphite (B72142) (HOPG) or a metal single crystal. nih.gov

Table 2: Comparison of Advanced Microscopy Techniques

| Technique | Principle | Typical Resolution | Sample Requirements | Primary Information |

| SEM | Electron beam scans surface; detects secondary/backscattered electrons. | 1-20 nm | Solid, conductive or coated. | Surface topography, morphology, composition. |

| TEM | Electron beam passes through a thin sample; detects transmitted electrons. | <0.1 nm | Ultrathin solid (<100 nm). | Internal structure, crystallography, defects. |

| AFM | Mechanical probe scans surface; detects cantilever deflection. | 0.1-5 nm | Solid or liquid environment. | 3D surface topography, mechanical properties. |

| STM | Quantum tunneling of electrons between a sharp tip and a conductive surface. | <0.1 nm (atomic) | Conductive or semiconductive solid. | Atomic-scale surface topography, electron density. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis would provide information on the decomposition temperatures and the presence of any residual solvents or volatile components in a sample of 2,2'-Sulfanediylbis(phenylacetic acid).

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference is monitored as they are subjected to a controlled temperature program. DTA can detect exothermic and endothermic events such as phase transitions, melting, and decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as a function of temperature or time. This allows for the quantification of the enthalpy changes associated with transitions, providing more detailed information than DTA. For 2,2'-Sulfanediylbis(phenylacetic acid), DSC would be used to determine its melting point, heat of fusion, and any other phase transitions.

While specific data for the target compound is absent, information on related compounds can offer some insight. For instance, Phenylacetic acid, a structural component of the target molecule, has a melting point in the range of 76-78 °C. chemicalbook.com Another related compound, Thiodiglycolic acid, which shares the thioether and dicarboxylic acid functionalities but lacks the phenyl groups, has a melting point between 128 °C and 131 °C. chemicalbook.comthermofisher.com

Without dedicated experimental studies on 2,2'-Sulfanediylbis(phenylacetic acid), a detailed discussion of its thermal properties remains speculative. Further research is required to characterize its behavior upon heating and establish a comprehensive thermal profile.

Theoretical and Computational Chemistry Studies of 2,2 Sulfanediylbis Phenylacetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule in its ground and excited states. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

The analysis of frontier molecular orbitals (HOMO and LUMO) would indicate regions of reactivity. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the electron-rich sulfur atom and phenyl rings, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the carboxylic acid groups. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation properties.

Table 1: Representative Geometric Parameters from DFT Optimization (Note: The following values are illustrative for the class of compounds and not from a specific calculation on 2,2'-Sulfanediylbis(phenylacetic acid).)

| Parameter | Description | Expected Value/Range |

|---|---|---|

| C-S Bond Length | The distance between a carbon atom of a phenyl ring and the sulfur atom. | ~1.77 - 1.80 Å |

| C-S-C Bond Angle | The angle formed by the two phenyl rings connected to the sulfur atom. | ~100° - 105° |

| C-C-S-C Dihedral Angle | The torsion angle defining the twist of the phenyl rings around the sulfur bridge. | Significant deviation from 0° or 180° |

| O=C-O-H Dihedral Angle | The torsion angle of the carboxylic acid group, indicating its planarity. | ~0° or ~180° |

DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be used to interpret or verify experimental data from techniques like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. By calculating the vibrational frequencies, one can assign specific absorption bands in an IR or Raman spectrum to the corresponding molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the C-S bond of the sulfide (B99878) bridge. unar.ac.id

Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H, ¹³C). These predicted shifts are invaluable for assigning signals in experimental NMR spectra to specific atoms within the molecule, aiding in structural confirmation.

Table 2: Predicted Spectroscopic Data Types from Quantum Calculations (Note: This table illustrates the type of data generated, not actual calculated values.)

| Spectroscopic Technique | Parameter | Example of Predicted Data |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequency (cm⁻¹) | O-H stretch: ~3500 cm⁻¹; C=O stretch: ~1750 cm⁻¹; C-S stretch: ~700 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical Shift (ppm) | Carboxylic acid proton (COOH): 10-12 ppm; Phenyl protons: 7-8 ppm |

| ¹³C NMR Spectroscopy | Chemical Shift (ppm) | Carbonyl carbon (C=O): 170-180 ppm; Phenyl carbons: 125-140 ppm |

Due to the presence of several rotatable single bonds, 2,2'-Sulfanediylbis(phenylacetic acid) can exist in multiple spatial arrangements or conformations. Conformational analysis via computational methods involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. mdpi.com This process identifies the most stable, low-energy conformers (global and local minima) and the energy barriers to rotation between them. For this molecule, key rotations would include the C-S bonds and the C-C bond connecting the phenyl ring to the acetic acid moiety. The results of such an analysis are crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to interact with other molecules or pack in a crystal lattice. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to observe dynamic processes that are difficult to capture experimentally. These simulations solve Newton's equations of motion for a system of interacting particles.

The structure of 2,2'-Sulfanediylbis(phenylacetic acid) is amphiphilic, possessing both hydrophobic (the two phenyl rings) and hydrophilic (the two carboxylic acid groups) regions. In an aqueous environment, such molecules tend to spontaneously organize, or self-assemble, to minimize the unfavorable contact between their hydrophobic parts and water. MD simulations are an ideal tool for studying these processes. acs.org

By placing a number of these molecules randomly in a simulation box with water, an MD simulation can track their aggregation into ordered structures. Depending on concentration and conditions, one might observe the formation of micelles, vesicles, or lamellar (sheet-like) phases. nsf.govnih.gov These simulations reveal the step-by-step mechanism of assembly, from the initial formation of small dimers and trimers to the growth of larger, stable superstructures. acs.org The driving forces for this assembly are a combination of the hydrophobic effect and specific intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

MD simulations provide detailed insight into the specific non-covalent interactions that govern how molecules of 2,2'-Sulfanediylbis(phenylacetic acid) interact with each other and with their environment. nih.gov In both solution and the solid state, the primary interactions would be:

Hydrogen Bonding: Strong hydrogen bonds would form between the carboxylic acid groups of neighboring molecules, often leading to characteristic dimer motifs known as synthons. nih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps stabilize aggregated structures.

Future Directions and Emerging Research Avenues for 2,2 Sulfanediylbis Phenylacetic Acid

Development of Novel Functional Materials

The dicarboxylic acid functionality of 2,2'-sulfanediylbis(phenylacetic acid) makes it an ideal building block, or monomer, for the synthesis of novel polymeric materials. The presence of the sulfur atom in the backbone of such polymers could impart unique properties, including specific donor-acceptor interactions, which may be beneficial for applications like the sorption of heavy metal ions. For instance, research on sulfur-containing poly(dimethacrylate)s has demonstrated their potential for recovering precious metals. researchgate.net

Furthermore, its structure is well-suited for the construction of metal-organic frameworks (MOFs). By acting as an organic linker, it can coordinate with metal ions to form porous, crystalline structures. The flexibility of the sulfanediyl bridge could lead to the formation of dynamic MOFs with interesting "breathing" properties, where the framework can change its structure in response to external stimuli. Linker engineering in MOFs has been shown to be a powerful strategy for tuning their properties for applications in photocatalysis and gas storage. rsc.orgrsc.orgresearchgate.net The introduction of the sulfanediyl group could influence the electronic properties and catalytic activity of the resulting MOF.

Integration into Hybrid Systems and Composites

The potential for 2,2'-sulfanediylbis(phenylacetic acid) extends to its integration into hybrid and composite materials, where it can impart specific functionalities. It could be incorporated into polymer matrices to enhance their thermal stability, mechanical properties, or to introduce a desired chemical reactivity.

Moreover, the formation of hybrid materials by combining 2,2'-sulfanediylbis(phenylacetic acid) with inorganic components is a compelling area of research. For example, its carboxylic acid groups can anchor to the surface of metal oxides or other nanomaterials, creating organic-inorganic hybrid systems. These materials could find use in a range of applications, from catalysis to biomedical devices. Studies on other benzoic acid derivatives have shown the successful synthesis of rare-earth hybrid materials with interesting luminescent properties. rsc.org

Exploration of Redox Chemistry of the Sulfanediyl Linker

The sulfanediyl (-S-) linker in 2,2'-sulfanediylbis(phenylacetic acid) is a key feature that offers opportunities for exploring its redox chemistry. Sulfides can be selectively oxidized to sulfoxides (=S=O) and subsequently to sulfones (=S(=O)₂). This redox activity could be harnessed to create "smart" materials that respond to oxidizing or reducing environments.

Electrochemical methods could provide a clean and efficient way to control the oxidation state of the sulfur atom. rsc.org The oxidation of the sulfanediyl linker would significantly alter the geometry and electronic properties of the molecule, which in turn could modulate the properties of materials derived from it. For example, the redox state of the linker could be used to switch the catalytic activity of a MOF or alter the binding affinity of a sensor. The redox behavior of similar sulfur-containing heterocyclic compounds has been studied to understand their reaction mechanisms. nih.govscispace.com

A hypothetical redox transformation is illustrated below:

| Compound Name | Oxidation State of Sulfur | Potential Application |

| 2,2'-Sulfanediylbis(phenylacetic acid) | Sulfide (B99878) (-S-) | Precursor for redox-active materials |

| 2,2'-Sulfinylbis(phenylacetic acid) | Sulfoxide (B87167) (-SO-) | Intermediate for functional materials |

| 2,2'-Sulfonylbis(phenylacetic acid) | Sulfone (-SO₂-) | Component in thermally stable polymers |

Advanced Sensing and Recognition Applications

The structural features of 2,2'-sulfanediylbis(phenylacetic acid) suggest its potential use in the development of advanced chemical sensors. The two carboxylic acid groups can act as binding sites for specific ions or molecules through hydrogen bonding or coordination. The sulfur atom can also participate in interactions with certain analytes.

By immobilizing 2,2'-sulfanediylbis(phenylacetic acid) or its derivatives onto the surface of a transducer, such as a two-dimensional material like graphene or a metal-organic framework, highly selective and sensitive sensors could be fabricated. nih.govmdpi.com The binding of a target analyte to the molecule would induce a measurable change in the physical or chemical properties of the sensing platform. For instance, the coordination of a metal ion could be detected through a change in fluorescence or an electrochemical signal. The design of MOF-based sensors has shown that the linker can be functionalized to achieve selective detection of various species. researchgate.net

Computational Design of New 2,2'-Sulfanediylbis(phenylacetic acid)-based Architectures and Catalysts

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and guiding the synthesis of new materials. DFT studies can be employed to investigate the electronic structure, reactivity, and potential energy surfaces of 2,2'-sulfanediylbis(phenylacetic acid) and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.netepstem.net

These computational insights can accelerate the design of novel functional materials. For example, DFT calculations could be used to:

Predict the geometry and stability of MOFs constructed from this linker with different metal ions.

Simulate the binding of various guest molecules within the pores of these hypothetical MOFs to assess their potential for storage or separation applications.

Investigate the mechanism of the redox processes of the sulfanediyl linker to understand how to control its oxidation state.

Design new catalysts based on metal complexes of 2,2'-sulfanediylbis(phenylacetic acid) by modeling the interaction of reactants with the proposed active site.

By providing a molecular-level understanding of its behavior, computational chemistry will be instrumental in unlocking the full potential of 2,2'-sulfanediylbis(phenylacetic acid) in these emerging research areas.

Q & A

Basic: What are the recommended safety protocols for handling 2,2'-sulfanediylbis(phenylacetic acid) in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs.

- Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may release irritant vapors under heating.

- Storage: Store in a cool, dry, and well-ventilated area away from oxidizers and strong bases to prevent hazardous reactions (e.g., sulfur dioxide release).

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .

Basic: How is 2,2'-sulfanediylbis(phenylacetic acid) synthesized, and what are the key reaction parameters?

Answer: